

In-Depth Technical Guide to the Crystal Structure of 5-Aminoquinoline

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Compound of Interest

Compound Name: 5-Aminoquinoline

Cat. No.: B125786

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of **5-aminoquinoline**, a key heterocyclic amine widely utilized as a building block in the synthesis of pharmaceuticals, including antimalarial and anticancer agents. A thorough understanding of its solid-state structure is paramount for computational modeling, drug design, and the development of novel derivatives with enhanced therapeutic properties.

Crystallographic Data Summary

The crystal structure of **5-aminoquinoline** has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below. This quantitative data provides the fundamental geometric description of the unit cell and the arrangement of molecules within the crystal lattice.

Parameter	Value
Chemical Formula	C ₉ H ₈ N ₂
Molecular Weight	144.17 g/mol
Crystal System	Orthorhombic
Space Group	P 2 ₁ 2 ₁ 2 ₁
Unit Cell Dimensions	
a	5.791(2) Å
b	10.999(3) Å
c	11.698(3) Å
α	90°
β	90°
γ	90°
Volume	744.9(4) Å ³
Z (Molecules per unit cell)	4
Calculated Density	1.285 g/cm ³
Absorption Coefficient (μ)	0.081 mm ⁻¹
F(000)	304

Experimental Protocols

The determination of the crystal structure of **5-aminoquinoline** involved the following key experimental procedures:

Crystal Growth

High-quality single crystals of **5-aminoquinoline** suitable for X-ray diffraction analysis were grown from a solution of the commercially available compound in methanol. The slow evaporation method was employed. A saturated solution of **5-aminoquinoline** in methanol was

prepared at room temperature and filtered to remove any particulate matter. The filtrate was left undisturbed in a loosely covered beaker, allowing for the slow evaporation of the solvent over several days. This gradual process facilitated the formation of well-defined, single crystals.

X-ray Data Collection and Processing

A suitable single crystal was mounted on a goniometer head. X-ray diffraction data was collected at room temperature using a Bruker SMART APEX CCD area detector diffractometer with graphite-monochromated MoK α radiation ($\lambda = 0.71073 \text{ \AA}$). A series of ω and ϕ scans were performed to cover a significant portion of the reciprocal space. The collected diffraction data were processed using the SAINT software package for integration of the diffraction spots. An empirical absorption correction was applied using the SADABS program.

Structure Solution and Refinement

The crystal structure was solved by direct methods using the SHELXS-97 program and refined by full-matrix least-squares on F^2 using the SHELXL-97 program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

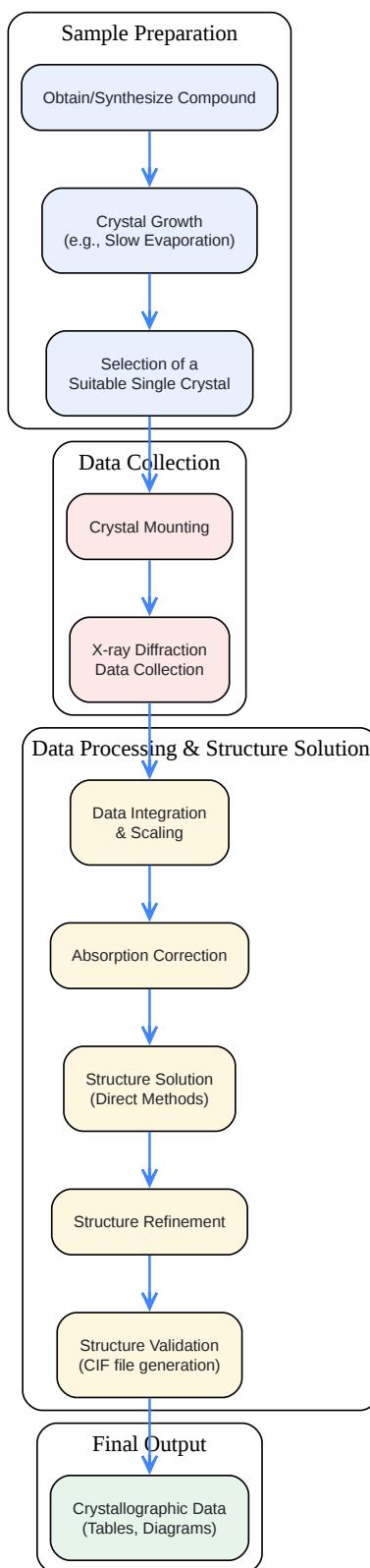
Molecular and Crystal Structure Analysis

The crystal structure of **5-aminoquinoline** reveals a planar quinoline ring system. The packing of the molecules in the crystal is primarily governed by intermolecular hydrogen bonds and π - π stacking interactions. The amino group acts as a hydrogen bond donor, forming connections with the nitrogen atom of the quinoline ring of neighboring molecules. These interactions lead to the formation of a three-dimensional supramolecular network.

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for the determination of a small molecule crystal structure using single-crystal X-ray diffraction.

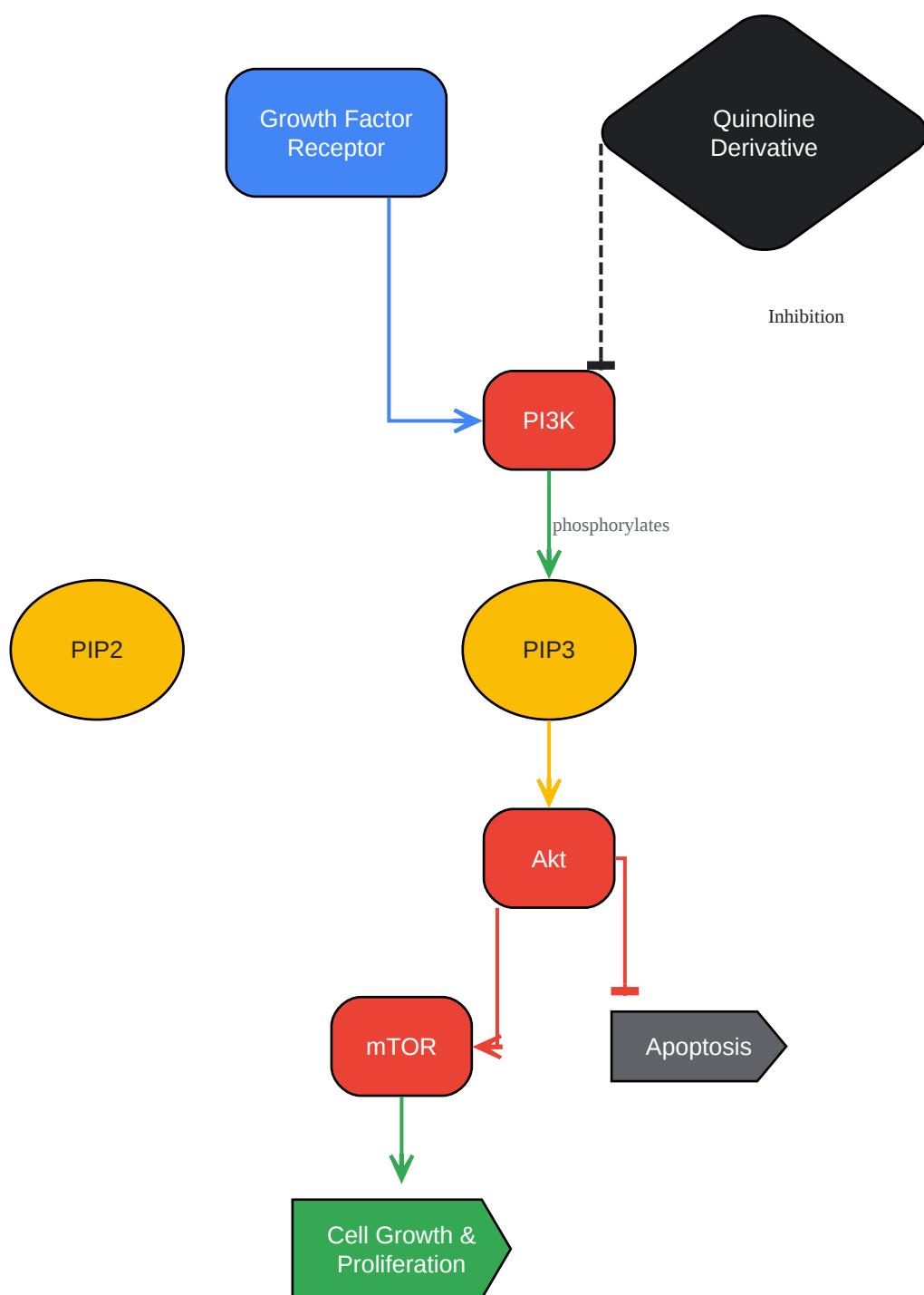


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Experimental workflow for X-ray crystallography.

Signaling Pathway Inhibition by Quinoline Derivatives

Derivatives of quinoline have been investigated for their potential to inhibit various cellular signaling pathways implicated in cancer. One of the key pathways targeted is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival. The diagram below illustrates a simplified representation of this pathway and the potential point of inhibition by quinoline-based compounds.



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Inhibition of the PI3K/Akt/mTOR signaling pathway.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com